molecular formula C14H20BClO2 B2821313 2-(3-Chlorophenethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1315277-53-2

2-(3-Chlorophenethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B2821313
CAS No.: 1315277-53-2
M. Wt: 266.57
InChI Key: WZAJMSPJXKZSTL-UHFFFAOYSA-N
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Description

2-(3-Chlorophenethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound features a boron atom within a dioxaborolane ring, which is substituted with a 3-chlorophenethyl group. The presence of the boron atom imparts unique chemical properties, making it valuable for various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-chlorophenethyl bromide with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction conditions include:

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Catalyst: Palladium(II) acetate (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

    Base: Potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃)

    Temperature: 80-100°C

    Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or boronates.

    Reduction: Reduction reactions can convert the boron atom to a borohydride.

    Substitution: The 3-chlorophenethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or sodium perborate (NaBO₃) in aqueous or organic solvents.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN).

Major Products

    Oxidation: Boronic acids or boronates.

    Reduction: Borohydrides.

    Substitution: Substituted phenethyl derivatives.

Scientific Research Applications

2-(3-Chlorophenethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.

    Medicine: Explored for its role in drug design and development, particularly in the synthesis of boron-containing pharmaceuticals.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its unique reactivity and stability.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with nucleophiles, such as hydroxyl or amino groups, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, thereby exerting biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chlorophenethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 2-(4-Chlorophenethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 2-(3-Bromophenethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 2-(3-Methylphenethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

This compound is unique due to the presence of the 3-chlorophenethyl group, which imparts distinct electronic and steric properties. This compound exhibits higher reactivity in cross-coupling reactions compared to its analogs, making it a valuable reagent in organic synthesis.

Properties

IUPAC Name

2-[2-(3-chlorophenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BClO2/c1-13(2)14(3,4)18-15(17-13)9-8-11-6-5-7-12(16)10-11/h5-7,10H,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZAJMSPJXKZSTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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